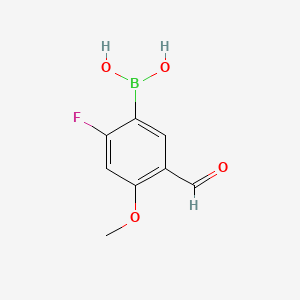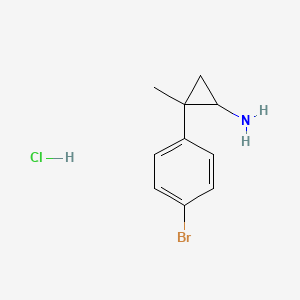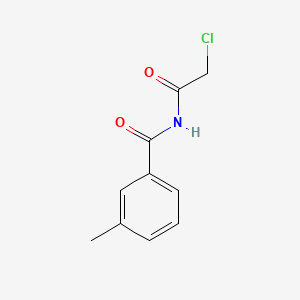
N-(2-chloroacetyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroacetyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide . The reaction conditions usually involve refluxing the reactants in an organic solvent such as benzene or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and metal-free catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloroacetyl)-3-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, esters, or thioesters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
N-(2-chloroacetyl)-3-methylbenzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-chloroacetyl)-3-methylbenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls by interfering with enzyme activity . In anticancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
N-(2-chloroacetyl)-3-methylbenzamide can be compared with other chloroacetamide derivatives:
N-(2-chloroacetyl)-beta-alanine: Similar in structure but differs in the presence of a beta-alanine moiety.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and bromophenyl group, making it distinct in terms of biological activity.
Chloroacetamide derivatives used as herbicides: These compounds are structurally similar but are designed for specific agrochemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
N-(2-chloroacetyl)-3-methylbenzamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7-3-2-4-8(5-7)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) |
Clé InChI |
XHXZCUKKPHAHPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


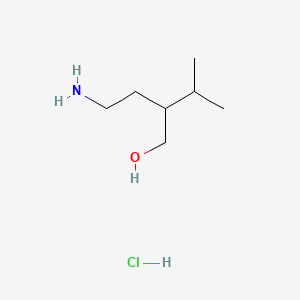
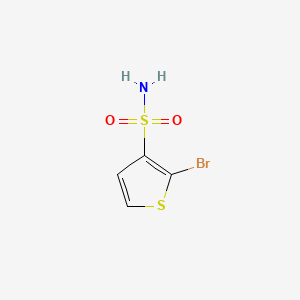
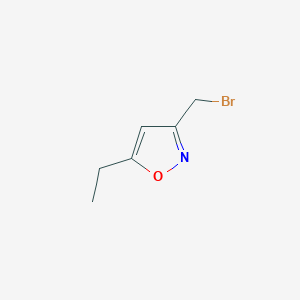
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
amine hydrochloride](/img/structure/B13460613.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)
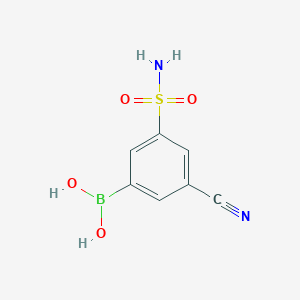
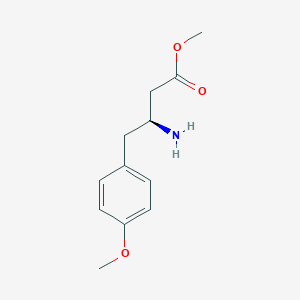
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
